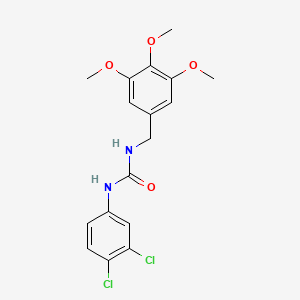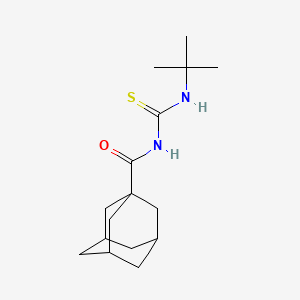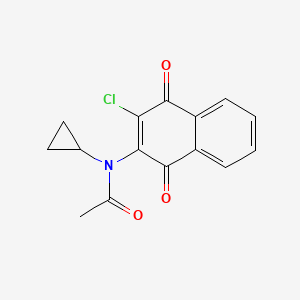![molecular formula C23H20N4O2S B4319894 2-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(DIPHENYLMETHYL)ACETAMIDE](/img/structure/B4319894.png)
2-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(DIPHENYLMETHYL)ACETAMIDE
概要
説明
2-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(DIPHENYLMETHYL)ACETAMIDE is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by its unique structure, which includes an amino group, a thioether linkage, and a diphenylmethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(DIPHENYLMETHYL)ACETAMIDE typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the quinazoline core with a suitable thiol reagent, such as thiourea, under mild conditions.
Attachment of the Diphenylmethyl Group: The final step involves the acylation of the thioether intermediate with diphenylmethyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline core, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted quinazoline derivatives.
科学的研究の応用
2-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(DIPHENYLMETHYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(DIPHENYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
類似化合物との比較
Similar Compounds
- 2-[(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide
- N-(diphenylmethyl)-2-[(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide
Uniqueness
The presence of the diphenylmethyl group in 2-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(DIPHENYLMETHYL)ACETAMIDE distinguishes it from other similar compounds. This group can enhance the compound’s lipophilicity, potentially improving its biological activity and membrane permeability.
特性
IUPAC Name |
2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-benzhydrylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c24-27-22(29)18-13-7-8-14-19(18)25-23(27)30-15-20(28)26-21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21H,15,24H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATKAMNCQQBCAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-bromo-3-nitrodibenzo[b,f]oxepine-2-carboxylic acid](/img/structure/B4319817.png)
![Benzyl [1-oxo-3-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-2-ylamino)propan-2-yl]carbamate](/img/structure/B4319820.png)
![3-(3-CHLOROPHENYL)-2-({[4-METHYL-5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4(3H)-QUINAZOLINONE](/img/structure/B4319826.png)

![ETHYL 2-{4-[(4-ETHYLBENZOYL)AMINO]PHENYL}ACETATE](/img/structure/B4319846.png)

![2-[(1-ADAMANTYLCARBONYL)AMINO]-2-METHYLPROPYL N-(3-CHLOROPHENYL)CARBAMATE](/img/structure/B4319869.png)

![4-(3-iodophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4319884.png)

![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4319899.png)
![ETHYL N-{4-[(4-CHLOROANILINO)SULFONYL]PHENETHYL}CARBAMATE](/img/structure/B4319906.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B4319921.png)

